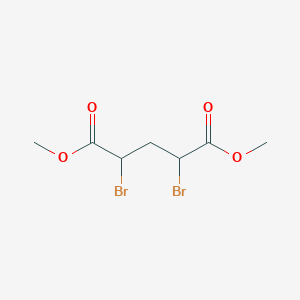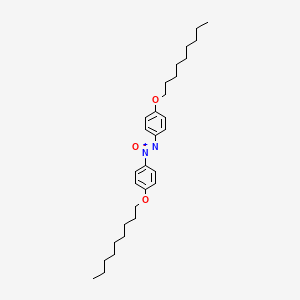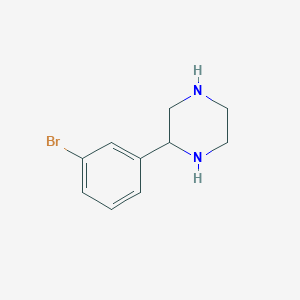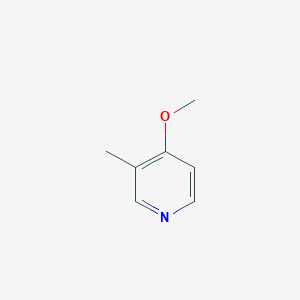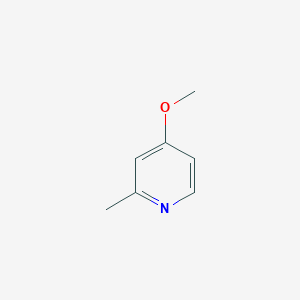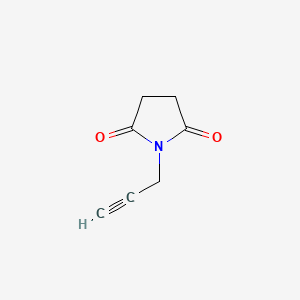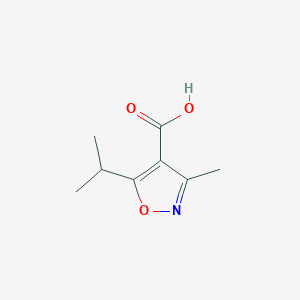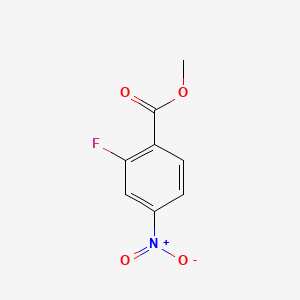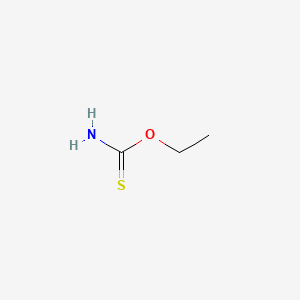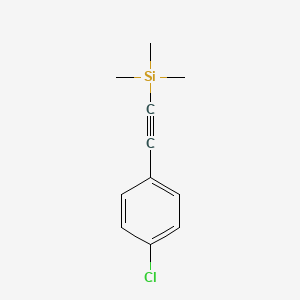
(4-氯苯乙炔基)三甲基硅烷
描述
(4-Chlorophenylethynyl)trimethylsilane, also known as TMS-CP, is a derivative of phenylacetylene. It has a molecular formula of C11H13ClSi and a molecular weight of 208.76 .
Molecular Structure Analysis
The linear formula of (4-Chlorophenylethynyl)trimethylsilane is C6H4ClC≡CSi(CH3)3 . This indicates that the compound consists of a chlorophenyl group (C6H4Cl) connected to a trimethylsilyl group (Si(CH3)3) via an ethynyl linkage (C≡C).Physical And Chemical Properties Analysis
The physical and chemical properties of (4-Chlorophenylethynyl)trimethylsilane include a melting point of 47-51 °C (lit.) . The compound is classified as a non-combustible solid .科学研究应用
1. 在介电薄膜沉积中的应用
三甲基硅烷基 PECVD 工艺(其中使用三甲基硅烷之类的化合物)已被证明可以在标准 PECVD 系统中沉积介电薄膜。这包括沉积标准电介质(如 SiO2)和非晶态氢化碳化硅及其氧化物的低介电常数电介质版本,展示了该材料在微电子学和相关领域的用途 (Loboda, 1999)。
2. 有机化学中的反应性
三甲基硅烷衍生物在有机化学中的反应性已得到广泛研究。例如,芳香族化合物,如 (2,4,6-三甲氧基苯基) 三甲基硅烷在特定条件下表现出显着的反应性,说明此类化合物具有合成有机化学的潜力 (Eaborn, Salih, & Walton, 1972)。
3. 在金属化反应中的影响
在金属化反应中,三甲基硅烷等大体积甲硅烷基的存在会影响化合物的反应性。研究表明,这些取代基可以在碱攻击期间阻碍相邻基团,影响有机金属化学中的反应动力学和结果 (Heiss, Marzi, Mongin, & Schlosser, 2007)。
4. 在偶联反应中的应用
三甲基硅烷衍生物(包括炔基硅烷)已被用于由 Cu(I) 盐介导的偶联反应中。这使得共轭二炔和二取代乙炔的新型合成成为可能,突出了该化合物在先进合成方法学中的重要性 (Nishihara 等,2000)。
5. 在保护方法中的参与
三甲基硅烷基已被用于在格氏合成中保护末端乙炔基团。这证明了该化合物在复杂合成路线中保护敏感官能团的效用 (Eaborn, Thompson, & Walton, 1967)。
6. 在亲电芳香取代中的作用
对具有芳基三甲基硅烷的金催化氧化偶联反应的研究提供了对亲电芳香取代机理的见解。三甲基硅烷在这些反应中的作用突出了它对理解基础有机反应机理的贡献 (Brenzovich, Brazeau, & Toste, 2010)。
7. 对化学气相沉积工艺的影响
三甲基硅烷压力对热丝化学气相沉积 (CVD) 化学的影响已得到研究,揭示了它对二次气相反应产物的影响。这强调了该化合物在材料科学和纳米技术中的重要性 (Toukabri & Shi, 2013)。
安全和危害
Safety measures for handling (4-Chlorophenylethynyl)trimethylsilane include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It’s also advised to avoid ingestion and inhalation, dust formation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .
属性
IUPAC Name |
2-(4-chlorophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIHXUCWKNRJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391584 | |
| Record name | (4-Chlorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenylethynyl)trimethylsilane | |
CAS RN |
78704-49-1 | |
| Record name | (4-Chlorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)
